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molecular formula C10H13ClO2S B083295 4-tert-Butylbenzenesulfonyl chloride CAS No. 15084-51-2

4-tert-Butylbenzenesulfonyl chloride

Cat. No. B083295
M. Wt: 232.73 g/mol
InChI Key: YEZADZMMVHWFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741519B2

Procedure details

The title compound was prepared according to the general procedure for the synthesis of N-Aryl-benzenesulfonamides previously described using 115 mg of (2-amino-5-chloro-phenyl)-phenyl-methanone and 116 mg of 4-tert-Butyl-benzenesulfonyl chloride. 1H-NMR (400 MHz, CDCl3): δ 1.21 (s, 9H), 7.28-7.34 (m, 3H), 7.37-7.44 (m, 4H), 7.48 (dd, 1H, J=8.8, 2.4 Hz), 7.54-7.62 (m, 3H), 7.78 (d, 1H, J=8.8 Hz), 9.89 (s, 1H). MS: m/z 428.9 (M++1).
[Compound]
Name
N-Aryl-benzenesulfonamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
116 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:10].[C:17]([C:21]1[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=1)([CH3:20])([CH3:19])[CH3:18]>>[C:9]([C:3]1[CH:4]=[C:5]([Cl:8])[CH:6]=[CH:7][C:2]=1[NH:1][S:27]([C:24]1[CH:25]=[CH:26][C:21]([C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:22][CH:23]=1)(=[O:29])=[O:28])(=[O:10])[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
N-Aryl-benzenesulfonamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
115 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)C(=O)C1=CC=CC=C1
Step Three
Name
Quantity
116 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=CC(=C1)Cl)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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